molecular formula C17H20N2O4S B1459648 methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1616500-59-4

methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1459648
CAS No.: 1616500-59-4
M. Wt: 348.4 g/mol
InChI Key: RRPHDUHDWGIKSS-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine class, which has been recognized for various pharmacological effects. The structure includes a sulfonyl group and a carboxylate moiety that are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from less than 0.002 to 0.381 μg/mL . These findings suggest that this compound could be a candidate for further development as an antitubercular agent.

Antitumor Activity

Pyrazole derivatives have also been studied for their antitumor properties. They can inhibit key pathways involved in cancer cell proliferation. Notably, compounds targeting BRAF(V600E) and other kinases have shown promise in preclinical studies. The structural modifications in pyrazolo derivatives enhance their binding affinity and selectivity towards cancer-related targets .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, pyrazolo derivatives like this compound have been implicated in anti-inflammatory responses. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory processes .

Pharmacokinetic Profile

The pharmacokinetic properties of pyrazolo derivatives are essential for their therapeutic efficacy. A recent study evaluated the pharmacokinetics of a related compound in rats, revealing a half-life of approximately 5.1 hours and an oral bioavailability of 41% . Such profiles indicate good absorption and sustained action within biological systems.

Case Studies

Several case studies illustrate the biological activity of pyrazolo derivatives:

  • Case Study 1 : A compound similar to this compound was tested against various cancer cell lines and exhibited IC50 values in the nanomolar range against BRAF(V600E) positive tumors.
  • Case Study 2 : In vivo studies using mouse models infected with Mtb demonstrated significant reductions in bacterial load when treated with pyrazolo derivatives compared to controls.

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-6-8-13(9-7-12)24(21,22)11-14-16(17(20)23-2)15-5-3-4-10-19(15)18-14/h6-9H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPHDUHDWGIKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCCC3=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
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methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
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methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
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methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
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methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
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methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.